An In-depth Technical Guide to 1-(Bromomethyl)-2-(4-bromophenoxy)benzene (CAS 74744-80-2)
An In-depth Technical Guide to 1-(Bromomethyl)-2-(4-bromophenoxy)benzene (CAS 74744-80-2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-(Bromomethyl)-2-(4-bromophenoxy)benzene, a bifunctional electrophilic building block with significant potential in organic synthesis and medicinal chemistry. The molecule's distinct reactivity, characterized by a highly susceptible benzylic bromide and a less reactive aryl bromide, allows for sequential and site-selective chemical modifications. This guide will delve into its chemical and physical properties, propose a logical synthetic pathway, and explore its reactivity profile. Furthermore, it will present predicted spectral data for characterization and discuss its potential applications as a versatile intermediate in the synthesis of complex organic molecules, particularly within the realm of drug discovery.
Introduction
1-(Bromomethyl)-2-(4-bromophenoxy)benzene (CAS 74744-80-2) is a substituted diaryl ether containing two distinct carbon-bromine bonds. The presence of both a benzylic bromide and an aryl bromide on the same scaffold makes it a valuable intermediate for the construction of complex molecular architectures. The differential reactivity of these two functionalities is the cornerstone of its synthetic utility, enabling chemists to perform selective transformations at one site while leaving the other intact for subsequent reactions. This dual-handle approach is particularly advantageous in multi-step syntheses common in pharmaceutical and materials science research. This guide aims to consolidate the available information and provide expert insights into the properties, synthesis, and potential applications of this versatile compound.
Chemical and Physical Properties
A summary of the key chemical and physical properties of 1-(Bromomethyl)-2-(4-bromophenoxy)benzene is presented in Table 1. The predicted values are derived from computational models and comparison with analogous structures.
| Property | Value | Source |
| CAS Number | 74744-80-2 | [1][2] |
| Molecular Formula | C₁₃H₁₀Br₂O | [1][2] |
| Molecular Weight | 342.03 g/mol | [1][2] |
| IUPAC Name | 1-(Bromomethyl)-2-(4-bromophenoxy)benzene | [3] |
| Synonyms | Benzene, 1-(bromomethyl)-2-(4-bromophenoxy)- | [2] |
| Predicted Boiling Point | 360.5 ± 27.0 °C | [2] |
| Predicted Density | 1.662 ± 0.06 g/cm³ | [2] |
| Predicted LogP | 5.015 | [3] |
Synthesis and Manufacturing
Proposed Synthetic Pathway
The proposed synthesis starts from commercially available 2-methylphenol and 1-bromo-4-iodobenzene.
Caption: Proposed two-step synthesis of 1-(Bromomethyl)-2-(4-bromophenoxy)benzene.
Step-by-Step Experimental Protocols
The Ullmann condensation is a classic and reliable method for the formation of diaryl ethers, involving a copper-catalyzed reaction between a phenol and an aryl halide.[4][5] The use of 1-bromo-4-iodobenzene is strategic, as the carbon-iodine bond is more reactive than the carbon-bromine bond in copper-catalyzed coupling reactions, ensuring selective formation of the desired diaryl ether.
Materials:
-
2-Methylphenol
-
1-Bromo-4-iodobenzene
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Pyridine or N,N-Dimethylformamide (DMF)
-
Toluene
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-methylphenol (1.0 eq), 1-bromo-4-iodobenzene (1.1 eq), copper(I) iodide (0.1 eq), and potassium carbonate (2.0 eq).
-
Add a suitable solvent such as pyridine or DMF.
-
Heat the reaction mixture to 120-150 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with toluene and filter through a pad of celite to remove insoluble inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-(4-bromophenoxy)-1-methylbenzene.
The benzylic methyl group of the intermediate is selectively brominated using N-bromosuccinimide (NBS) under free-radical conditions.[6][7] This reaction is typically initiated by light or a radical initiator like azobisisobutyronitrile (AIBN).
Materials:
-
2-(4-Bromophenoxy)-1-methylbenzene
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN) or benzoyl peroxide
-
Carbon tetrachloride (CCl₄) or other suitable non-polar solvent
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-(4-bromophenoxy)-1-methylbenzene (1.0 eq) in carbon tetrachloride.
-
Add N-bromosuccinimide (1.1 eq) and a catalytic amount of AIBN.
-
Reflux the mixture under an inert atmosphere while irradiating with a UV lamp or a high-intensity incandescent lamp for 2-4 hours.
-
Monitor the reaction by TLC. The reaction is complete when the solid succinimide floats to the top of the solvent.
-
Cool the reaction mixture to room temperature and filter off the succinimide.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by recrystallization or column chromatography to obtain pure 1-(Bromomethyl)-2-(4-bromophenoxy)benzene.
Reactivity and Synthetic Applications
The synthetic utility of 1-(Bromomethyl)-2-(4-bromophenoxy)benzene is predicated on the differential reactivity of its two C-Br bonds. The benzylic bromide is significantly more reactive towards nucleophilic substitution (Sₙ1 and Sₙ2 mechanisms) than the aryl bromide.[8] This allows for selective functionalization of the bromomethyl group while preserving the aryl bromide for subsequent transformations, such as transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig, Sonogashira).[8][9][10]
Caption: Differential reactivity of 1-(Bromomethyl)-2-(4-bromophenoxy)benzene.
Reactions at the Benzylic Position
The benzylic bromide can readily react with a wide range of nucleophiles, including:
-
Alcohols and Phenols: To form ethers.
-
Amines: To form substituted benzylamines.
-
Thiols: To form thioethers.
-
Cyanide: To form nitriles, which can be further hydrolyzed to carboxylic acids.
-
Azide: To form benzyl azides, precursors to amines or triazoles.
-
Carboxylates: To form esters.
-
Organometallic reagents (e.g., Grignards, organocuprates): For C-C bond formation.
Reactions at the Aryl Position
The aryl bromide is amenable to a variety of transition-metal-catalyzed cross-coupling reactions, enabling the formation of new C-C, C-N, and C-O bonds. This functionality is typically exploited after the benzylic position has been modified.
Potential Applications in Drug Discovery
The structural motif of a diaryl ether is present in numerous biologically active compounds. The ability to introduce diverse functionalities at both the benzylic and aryl positions makes 1-(Bromomethyl)-2-(4-bromophenoxy)benzene a valuable scaffold for the synthesis of compound libraries for high-throughput screening. For instance, it can be used to synthesize analogs of known drugs or to create novel molecular entities with potential therapeutic applications in areas such as oncology, inflammation, and infectious diseases.
Spectral Data and Characterization
As experimental spectral data for 1-(Bromomethyl)-2-(4-bromophenoxy)benzene is not publicly available, the following sections provide predicted data based on the analysis of structurally similar compounds.
¹H and ¹³C NMR Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. The predicted chemical shifts for the protons and carbons of the target molecule are summarized below.[11][12][13][14]
Predicted ¹H NMR (in CDCl₃, 400 MHz):
-
δ 4.5-4.7 ppm (s, 2H): The two protons of the bromomethyl group (-CH₂Br) are expected to appear as a singlet in this region due to the deshielding effects of the adjacent bromine atom and the aromatic ring.[15]
-
δ 6.8-7.6 ppm (m, 8H): The eight aromatic protons will appear as a complex multiplet in this region.
Predicted ¹³C NMR (in CDCl₃, 100 MHz):
-
δ 30-35 ppm: The carbon of the bromomethyl group (-CH₂Br).
-
δ 115-160 ppm: The twelve aromatic carbons. The carbon attached to the aryl bromide will be in the lower end of this range (around 115-120 ppm), while the carbons of the ether linkage will be in the higher end (around 150-160 ppm).
Mass Spectrometry
Mass spectrometry is crucial for determining the molecular weight and isotopic pattern. Due to the presence of two bromine atoms (isotopes ⁷⁹Br and ⁸¹Br with nearly equal natural abundance), the molecular ion peak [M]⁺ will exhibit a characteristic isotopic pattern.[1][2][16][17]
-
[M]⁺: A cluster of peaks around m/z 340, 342, and 344 with a relative intensity ratio of approximately 1:2:1.
-
[M-Br]⁺: A cluster of peaks around m/z 261 and 263.
-
[M-CH₂Br]⁺: A cluster of peaks around m/z 247 and 249.
-
[M-2Br]⁺: A peak at m/z 182.
Infrared (IR) Spectroscopy
IR spectroscopy can be used to identify the key functional groups present in the molecule.[18][19][20][21][22]
-
~3100-3000 cm⁻¹: C-H stretching of the aromatic rings.
-
~1600-1450 cm⁻¹: C=C stretching of the aromatic rings.
-
~1250-1200 cm⁻¹: Asymmetric C-O-C stretching of the diaryl ether.
-
~1050-1000 cm⁻¹: Symmetric C-O-C stretching.
-
~700-600 cm⁻¹: C-Br stretching.
Safety and Handling
While a specific safety data sheet (SDS) for 1-(Bromomethyl)-2-(4-bromophenoxy)benzene is not available, it should be handled with the precautions appropriate for a benzylic bromide. Benzylic bromides are lachrymators and can be irritating to the skin, eyes, and respiratory system.[3][23][24][25]
General Safety Precautions:
-
Handle in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves (nitrile or neoprene), and a lab coat.
-
Avoid inhalation of dust, fumes, gas, mist, vapors, or spray.
-
Avoid contact with skin and eyes.
-
Keep away from heat, sparks, and open flames.
-
Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents, bases, and metals.
First Aid Measures:
-
In case of skin contact: Immediately wash with plenty of soap and water.
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
-
If inhaled: Move person into fresh air and keep comfortable for breathing.
-
If swallowed: Rinse mouth. Do NOT induce vomiting.
-
In all cases of exposure, seek immediate medical attention.
Conclusion
1-(Bromomethyl)-2-(4-bromophenoxy)benzene is a valuable and versatile building block for organic synthesis. Its key feature is the differential reactivity of the benzylic and aryl bromide moieties, which allows for selective and sequential functionalization. This technical guide has provided a comprehensive overview of its properties, a plausible synthetic route, its reactivity profile, and predicted spectral data. The insights provided herein should empower researchers, scientists, and drug development professionals to effectively utilize this compound in the creation of novel and complex molecules with potential applications in medicine and materials science.
References
- 1-(Bromomethyl)-2-(4-bromophenoxy)benzene | 74744-80-2. (2022, December 30). ChemicalBook.
- 1-(Bromomethyl)-2-(4-bromophenoxy)benzene - ChemicalBook. (n.d.).
- 1-(bromomethyl)-2-(4-bromophenoxy)benzene - Fluorochem. (n.d.).
- Benzyl bromide - Safety D
- Ullmann Condens
- Dependence of Mass Spectrometric Fragmentation on the Bromine Substitution Pattern of Polybrominated Diphenyl Ethers - ACS Public
- BENZYL BROMIDE HAZARD SUMMARY. (n.d.). NJ.gov.
- Benzyl bromide - SAFETY D
- Benzyl bromide - SAFETY D
- The C-O Bond III: Ethers By a Knockout - Spectroscopy Online. (2017, May 1).
- Polybrominated Diphenyl Ether-Associated Alterations in Cell Biochemistry as Determined by Attenuated Total Reflection Fourier-Transform Infrared Spectroscopy: a Comparison with DNA-Reactive and/or Endocrine-Disrupting Agents | Environmental Science & Technology - ACS Public
- A Study of the Analysis of Polybrominated Diphenyl Ether Flame Retardants by GC-MS/MS. (n.d.).
- A General and Mild Ullmann-Type Synthesis of Diaryl Ethers | Organic Letters. (n.d.).
- A General and Mild Ullmann-Type Synthesis of Diaryl Ethers - Organic Chemistry Portal. (n.d.).
- Dependence of Mass Spectrometric Fragmentation on the Bromine Substitution Pattern of Polybrominated Diphenyl Ethers | Request PDF - ResearchG
- Cross-couplings between benzylic and aryl halides “on water”: synthesis of diarylmethanes - PMC. (n.d.).
- The Ullmann Ether Condensation - ResearchG
- Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O)
- Polybrominated Diphenyl Ether-Associated Alterations in Cell Biochemistry as Determined by Attenuated Total Reflection Fourier-Transform Infrared Spectroscopy: a Comparison with DNA-Reactive and/or Endocrine-Disrupting Agents - NERC Open Research Archive. (2009, June 2).
- Diphenyl ether(101-84-8) IR Spectrum - ChemicalBook. (n.d.).
- Diphenyl ether - the NIST WebBook - National Institute of Standards and Technology. (n.d.).
- Cooperative Catalytic Coupling of Benzyl Chlorides and Bromides with Electron-Deficient Alkenes | Organic Letters - ACS Public
- Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluorobor
- Pd-catalyzed sp–sp 3 cross-coupling of benzyl bromides using lithium acetylides. (2021, July 1).
- Cross-coupling of benzyltrifluoroborates with (hetero)aryl bromides.
- NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor | ACD/Labs. (n.d.).
- Use of 1H, 13C, and 19F‑NMR Spectroscopy and Computational Modeling To Explore Chemoselectivity in the Formation of a Grignard Reagent - Pendidikan Kimia. (n.d.).
- Prediction of 1H and 13C NMR Chemical... | ERA - University of Alberta. (n.d.).
- Free-radical side-chain bromination of alkylaromatics in supercritical carbon dioxide. (n.d.).
- 1-(BROMOMETHYL)-3-PHENOXYBENZENE synthesis - ChemicalBook. (n.d.).
- Applications of 1,3-Dibromo-2-(4-bromophenoxy)
- Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network - Public
- CA2310324C - Method for preparing bromomethyl-biphenyl derivatives - Google P
- Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC. (n.d.).
- Decoding the 1H NMR Signal of Bromomethyl Protons at δ 4.
- EP1705168A1 - Improved process for side-chain bromination of alkyl-benzenes - Google P
- US20060264680A1 - Novel 1-bromo-4-(4'-bromophenoxy)
- 1-Bromo-2-phenoxy-benzene | C12H9BrO | CID 37483 - PubChem. (n.d.).
- MXPA01010352A - Method for carrying out the side chain bromination of 4-methyl biphenyl derivatives substituted at the 2 - Google P
- Synthesis of Novel Bromophenol with Diaryl Methanes—Determination of Their Inhibition Effects on Carbonic Anhydrase and Acetylcholinesterase - MDPI. (n.d.).
- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethyl
- Bromination of Phenyl Ether and Other Aromatics with Bromoisobutyrate and Dimethyl Sulfoxide - ResearchG
- A convenient method for the synthesis of (prop-2-ynyloxy)
Sources
- 1. Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. westliberty.edu [westliberty.edu]
- 4. synarchive.com [synarchive.com]
- 5. A General and Mild Ullmann-Type Synthesis of Diaryl Ethers [organic-chemistry.org]
- 6. Free-radical side-chain bromination of alkylaromatics in supercritical carbon dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 1-(BROMOMETHYL)-3-PHENOXYBENZENE synthesis - chemicalbook [chemicalbook.com]
- 8. Cross-couplings between benzylic and aryl halides “on water”: synthesis of diarylmethanes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pd-catalyzed sp–sp 3 cross-coupling of benzyl bromides using lithium acetylides - Chemical Communications (RSC Publishing) DOI:10.1039/D1CC02762J [pubs.rsc.org]
- 11. acdlabs.com [acdlabs.com]
- 12. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 13. ualberta.scholaris.ca [ualberta.scholaris.ca]
- 14. docs.nrel.gov [docs.nrel.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. spectroscopyonline.com [spectroscopyonline.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Polybrominated Diphenyl Ether-Associated Alterations in Cell Biochemistry as Determined by Attenuated Total Reflection Fourier-Transform Infrared Spectroscopy: a Comparison with DNA-Reactive and/or Endocrine-Disrupting Agents - NERC Open Research Archive [nora.nerc.ac.uk]
- 21. Diphenyl ether(101-84-8) IR Spectrum [m.chemicalbook.com]
- 22. Diphenyl ether [webbook.nist.gov]
- 23. synquestlabs.com [synquestlabs.com]
- 24. nj.gov [nj.gov]
- 25. assets.thermofisher.cn [assets.thermofisher.cn]
